molecular formula C8H10ClNO3 B13523146 3-(Methoxymethyl)pyridine-2-carboxylicacidhydrochloride

3-(Methoxymethyl)pyridine-2-carboxylicacidhydrochloride

Cat. No.: B13523146
M. Wt: 203.62 g/mol
InChI Key: UHVFRQZCUNXGFC-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)pyridine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H9NO3·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxymethyl)pyridine-2-carboxylic acid hydrochloride typically involves the reaction of 3-(Methoxymethyl)pyridine-2-carboxylic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve steps such as:

  • Dissolving 3-(Methoxymethyl)pyridine-2-carboxylic acid in a suitable solvent.
  • Adding hydrochloric acid to the solution.
  • Stirring the mixture at a specific temperature and for a defined period.
  • Isolating the product by filtration or crystallization.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The process ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)pyridine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into other derivatives.

    Substitution: The methoxymethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

3-(Methoxymethyl)pyridine-2-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in manufacturing processes.

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)pyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methoxymethyl)pyridine-2-carboxylic acid
  • 3-(Methoxymethyl)pyridine
  • 2-(Methoxymethyl)pyridine-3-carboxylic acid

Uniqueness

3-(Methoxymethyl)pyridine-2-carboxylic acid hydrochloride is unique due to its specific structure and the presence of the hydrochloride salt. This gives it distinct chemical properties and reactivity compared to similar compounds. Its applications in various fields of research and industry further highlight its uniqueness.

Properties

Molecular Formula

C8H10ClNO3

Molecular Weight

203.62 g/mol

IUPAC Name

3-(methoxymethyl)pyridine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H9NO3.ClH/c1-12-5-6-3-2-4-9-7(6)8(10)11;/h2-4H,5H2,1H3,(H,10,11);1H

InChI Key

UHVFRQZCUNXGFC-UHFFFAOYSA-N

Canonical SMILES

COCC1=C(N=CC=C1)C(=O)O.Cl

Origin of Product

United States

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